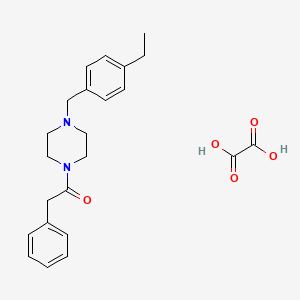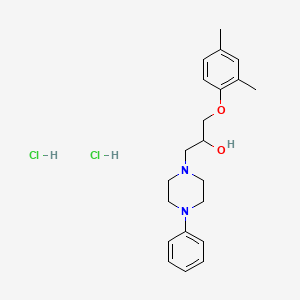![molecular formula C20H26O4 B5220521 1-ethoxy-2-[3-(2-isopropoxyphenoxy)propoxy]benzene](/img/structure/B5220521.png)
1-ethoxy-2-[3-(2-isopropoxyphenoxy)propoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethoxy-2-[3-(2-isopropoxyphenoxy)propoxy]benzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor activation and inhibition.
Mechanism of Action
1-ethoxy-2-[3-(2-isopropoxyphenoxy)propoxy]benzene 118,551 selectively inhibits the activity of β2-adrenergic receptors by binding to the receptor site and preventing the activation of the receptor by its natural ligands, such as epinephrine and norepinephrine. This results in a decrease in the activity of the sympathetic nervous system, which is responsible for the fight or flight response. The inhibition of β2-adrenergic receptors also leads to a decrease in smooth muscle relaxation, which can be beneficial in the treatment of diseases such as asthma and chronic obstructive pulmonary disease.
Biochemical and Physiological Effects:
1-ethoxy-2-[3-(2-isopropoxyphenoxy)propoxy]benzene 118,551 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, as well as to decrease the production of cyclic AMP, a key signaling molecule in the sympathetic nervous system. In addition, 1-ethoxy-2-[3-(2-isopropoxyphenoxy)propoxy]benzene 118,551 has been shown to decrease the release of histamine from mast cells, which can be beneficial in the treatment of asthma and other allergic conditions.
Advantages and Limitations for Lab Experiments
1-ethoxy-2-[3-(2-isopropoxyphenoxy)propoxy]benzene 118,551 is a highly selective β2-adrenergic receptor antagonist, which makes it a valuable tool for studying the physiological and biochemical effects of β2-adrenergic receptor activation and inhibition. However, it is important to note that 1-ethoxy-2-[3-(2-isopropoxyphenoxy)propoxy]benzene 118,551 is not a pan-selective β-adrenergic receptor antagonist, and therefore may not be suitable for all experiments involving β-adrenergic receptors. In addition, it is important to use appropriate controls and to carefully consider the dosing and timing of 1-ethoxy-2-[3-(2-isopropoxyphenoxy)propoxy]benzene 118,551 administration in order to obtain reliable and reproducible results.
Future Directions
There are a number of future directions for research involving 1-ethoxy-2-[3-(2-isopropoxyphenoxy)propoxy]benzene 118,551. One area of interest is the role of β2-adrenergic receptors in the regulation of glucose metabolism and insulin secretion, which has implications for the treatment of diabetes. Another area of interest is the use of β2-adrenergic receptor antagonists in the treatment of heart failure, which has been shown to be beneficial in animal models but has not yet been extensively studied in humans. Finally, there is ongoing research into the development of new β2-adrenergic receptor antagonists with improved selectivity and efficacy, which may have important clinical applications in the future.
Conclusion:
In conclusion, 1-ethoxy-2-[3-(2-isopropoxyphenoxy)propoxy]benzene 118,551 is a selective β2-adrenergic receptor antagonist that is commonly used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor activation and inhibition. It has a number of advantages and limitations for lab experiments, and there are a number of future directions for research involving this compound. By continuing to study the mechanism of action and physiological effects of 1-ethoxy-2-[3-(2-isopropoxyphenoxy)propoxy]benzene 118,551, we can gain a better understanding of the role of β2-adrenergic receptors in health and disease, and potentially develop new treatments for a variety of conditions.
Synthesis Methods
1-ethoxy-2-[3-(2-isopropoxyphenoxy)propoxy]benzene 118,551 can be synthesized using a multistep process that involves the reaction of 2-isopropoxyphenol with 3-chloropropyl ether, followed by the reaction of the resulting intermediate with 1-ethoxy-2-nitrobenzene. The nitro group is then reduced to an amine group using a palladium-catalyzed hydrogenation reaction. The final product is obtained by reacting the amine group with 4-fluorobenzonitrile.
Scientific Research Applications
1-ethoxy-2-[3-(2-isopropoxyphenoxy)propoxy]benzene 118,551 is commonly used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor activation and inhibition. It is also used to investigate the role of β2-adrenergic receptors in various diseases, such as asthma, chronic obstructive pulmonary disease, and heart failure. In addition, 1-ethoxy-2-[3-(2-isopropoxyphenoxy)propoxy]benzene 118,551 is used in drug discovery and development to screen for new β2-adrenergic receptor antagonists.
properties
IUPAC Name |
1-ethoxy-2-[3-(2-propan-2-yloxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-4-21-17-10-5-6-11-18(17)22-14-9-15-23-19-12-7-8-13-20(19)24-16(2)3/h5-8,10-13,16H,4,9,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXNAEAPFAMLEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCOC2=CC=CC=C2OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxy-2-[3-(2-propan-2-yloxyphenoxy)propoxy]benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-furylmethyl)-2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5220441.png)



![N-(4-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-4-methylbenzamide](/img/structure/B5220460.png)

![1-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-4-isopropylpiperazine](/img/structure/B5220468.png)
![dimethyl 2-[(3-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5220484.png)
![1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide](/img/structure/B5220495.png)
![1-(4-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5220498.png)

![1-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzene](/img/structure/B5220523.png)

![1,3-dimethyl-5-{[(3-pyridinylmethyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5220533.png)